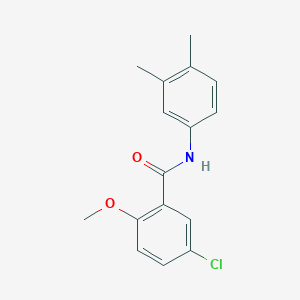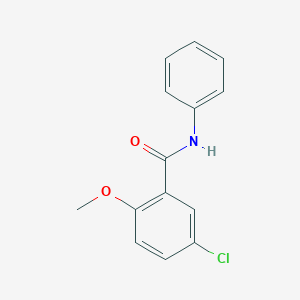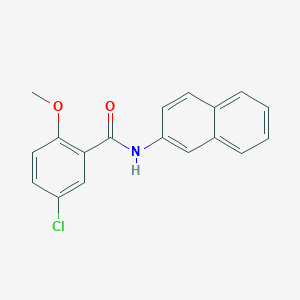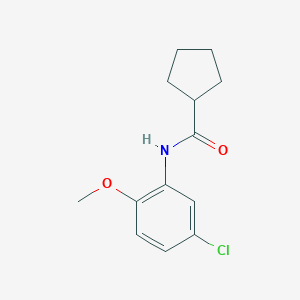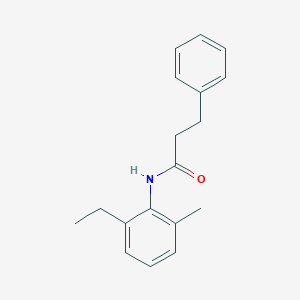![molecular formula C14H22N2O B291679 N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
N-[4-(diethylamino)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]butanamide, commonly known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in various biological processes.
Wirkmechanismus
DEAB inhibits N-[4-(diethylamino)phenyl]butanamide activity by binding to the active site of the enzyme, preventing the conversion of aldehydes to carboxylic acids. This inhibition leads to an accumulation of toxic aldehydes, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of N-[4-(diethylamino)phenyl]butanamide activity by DEAB has been shown to have various biochemical and physiological effects. In stem cells, DEAB has been shown to promote the differentiation of neural crest cells into sensory neurons. In cancer cells, DEAB has been shown to inhibit cell proliferation and induce apoptosis. Additionally, DEAB has been shown to increase the efficacy of chemotherapy drugs by inhibiting drug resistance mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DEAB in lab experiments is its ability to selectively inhibit N-[4-(diethylamino)phenyl]butanamide activity, allowing for the study of the specific effects of N-[4-(diethylamino)phenyl]butanamide inhibition. However, DEAB has limitations as well, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
For DEAB research include exploring its effects on N-[4-(diethylamino)phenyl]butanamide isoforms, investigating its potential as a therapeutic agent for various diseases, and developing more efficient synthesis methods.
In conclusion, DEAB is a unique chemical compound that has gained significant attention in scientific research due to its ability to inhibit N-[4-(diethylamino)phenyl]butanamide activity. Its effects on stem cell differentiation, cancer treatment, and drug development make it a promising area for future research.
Synthesemethoden
DEAB can be synthesized by reacting 4-(diethylamino)benzaldehyde with butyric anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure DEAB.
Wissenschaftliche Forschungsanwendungen
DEAB has been extensively studied in scientific research due to its ability to inhibit N-[4-(diethylamino)phenyl]butanamide activity. N-[4-(diethylamino)phenyl]butanamide is a crucial enzyme that plays a role in various biological processes, including detoxification, metabolism, and differentiation. Inhibition of N-[4-(diethylamino)phenyl]butanamide activity by DEAB has been shown to have significant effects on stem cell differentiation, cancer cell proliferation, and drug resistance.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
N-[4-(diethylamino)phenyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-7-14(17)15-12-8-10-13(11-9-12)16(5-2)6-3/h8-11H,4-7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
DKCQPHPOFQWEAB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



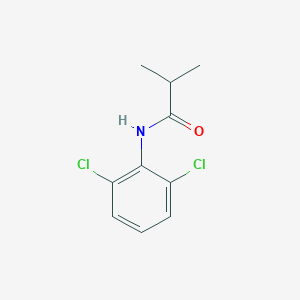
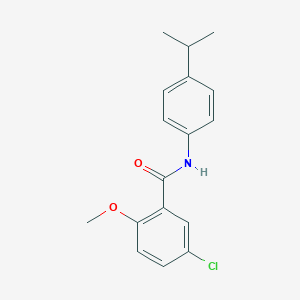

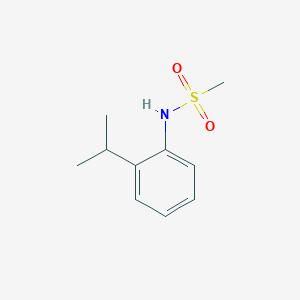
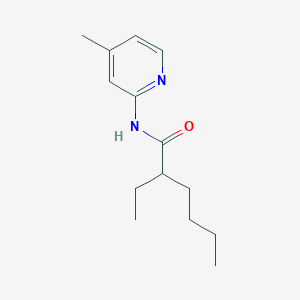
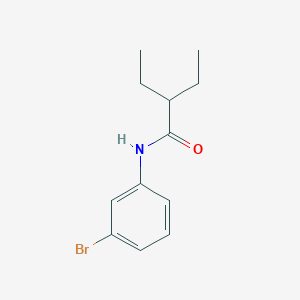
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
